molecular formula C8H18N2O B7985902 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine

2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine

Cat. No.: B7985902
M. Wt: 158.24 g/mol
InChI Key: YLFKHSSCRULOOM-MRVPVSSYSA-N
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Description

2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine (CAS: 1354011-96-3) is a chiral piperidine derivative featuring an ethylamine side chain substituted with a methoxy group at the 3-position of the piperidine ring. Its molecular weight is 158.24 g/mol, and the (R)-configuration at the 3-methoxy position distinguishes it from non-stereospecific analogs . This compound is of interest in medicinal chemistry due to the piperidine scaffold's prevalence in bioactive molecules, particularly in neurological and receptor-targeting agents.

Properties

IUPAC Name

2-[(3R)-3-methoxypiperidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFKHSSCRULOOM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(®-3-Methoxy-piperidin-1-yl)-ethylamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Ethylamine Chain: The ethylamine chain is attached through nucleophilic substitution reactions, often using ethylamine or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the piperidine ring or the ethylamine chain, potentially leading to the formation of secondary amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine chain can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine, exhibit promising anticancer properties. For instance, compounds derived from piperidine scaffolds have shown enhanced cytotoxicity against various cancer cell lines. Specifically, certain analogs demonstrated superior activity compared to established chemotherapeutic agents like bleomycin .

2. Neuropharmacology
The compound's structure suggests potential applications in treating neurological disorders. Research indicates that piperidine derivatives can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. This modulation is crucial for developing treatments for conditions such as Alzheimer’s disease and schizophrenia .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine is essential for optimizing its pharmacological properties. Studies have shown that modifications to the piperidine ring can significantly impact the compound's potency and selectivity for biological targets. For example:

  • Substituting the methoxy group with other functional groups can enhance binding affinity to target receptors.
  • The introduction of additional alkyl chains has been linked to improved lipophilicity and bioavailability .

Case Studies

Case Study 1: Inhibition of NAPE-PLD
A notable application of this compound is its role as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism and signaling pathways related to pain and inflammation. In vitro studies demonstrated that optimized derivatives of 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine exhibited significant inhibitory activity, suggesting potential therapeutic applications in pain management .

Case Study 2: CNS Penetration
Research has highlighted the ability of piperidine derivatives to cross the blood-brain barrier effectively. This property makes compounds like 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine suitable candidates for developing CNS-active drugs aimed at treating neurodegenerative diseases .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines; potential as an anticancer agent
NeuropharmacologyModulates neurotransmitter systems; potential treatment for Alzheimer’s disease
Enzyme InhibitionInhibits NAPE-PLD, affecting lipid metabolism and signaling pathways
CNS PenetrationEffectively crosses the blood-brain barrier, suitable for CNS-active drug development

Mechanism of Action

The mechanism of action of 2-(®-3-Methoxy-piperidin-1-yl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Ethylamine Derivatives

2-(3-Methoxy-piperidin-1-yl)-ethylamine (CAS: 911300-67-9)
  • Structural Difference : Lacks stereochemical specification at the 3-methoxy position, unlike the (R)-configured target compound.
  • Molecular Weight : 158.24 g/mol (identical to the target compound).
  • Implications : Stereochemistry may influence receptor binding affinity and selectivity. For example, chiral centers in piperidine derivatives are critical in drug design for optimizing pharmacokinetics .
1,1,2,3-Tetramethyl-4-oxopiperidinium Iodide
  • Structural Difference : Contains a quaternary ammonium group and a ketone at the 4-position, unlike the ethylamine side chain in the target compound.
  • Molecular Weight : 283.15 g/mol.
  • Applications : Used as an intermediate in organic synthesis, highlighting the versatility of piperidine derivatives in diverse reaction pathways .

Ethylamine Derivatives with Aromatic Substituents

2-(3,4-Dimethoxyphenyl)-ethylamine (CAS: Not specified)
  • Structural Difference : Aryl-substituted ethylamine with two methoxy groups on a phenyl ring, compared to the aliphatic piperidine ring in the target compound.
  • Applications : Used in the synthesis of alkaloids like (S)-nuciferine, demonstrating how aromatic substituents enhance bioactivity in CNS-targeting molecules .
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS: 62-31-7)
  • Structural Difference : Contains catechol (dihydroxyphenyl) groups instead of a methoxy-piperidine system.
  • Polarity: Higher hydrophilicity due to phenolic -OH groups, contrasting with the moderately polar methoxy-piperidine structure.
  • Applications : A precursor for neurotransmitters like dopamine, underscoring the role of substituent polarity in biological function .

Heterocyclic Ethylamine Derivatives

BD1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine)
  • Structural Difference : Pyrrolidine ring instead of piperidine, with a dichlorophenyl group.
  • Bioactivity : High affinity for sigma receptors, attenuating cocaine-induced toxicity. The pyrrolidine ring’s smaller size may alter receptor interaction compared to piperidine analogs .
2-(1-Cyclohexenyl)ethylamine
  • Structural Difference : Cyclohexene substituent instead of piperidine.
  • Applications : Key intermediate in morphinan synthesis (e.g., analgesics). The unsaturated cyclohexene ring may enhance conformational flexibility compared to the rigid piperidine scaffold .

Data Tables: Key Structural and Functional Comparisons

Table 1. Piperidine-Based Ethylamine Analogs

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Feature Application/Activity
2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine 1354011-96-3 158.24 (R)-3-methoxy piperidine Receptor-targeting agents
2-(3-Methoxy-piperidin-1-yl)-ethylamine 911300-67-9 158.24 Non-chiral 3-methoxy Synthetic intermediate
1,1,2,3-Tetramethyl-4-oxopiperidinium iodide N/A 283.15 Quaternary ammonium, ketone Organic synthesis

Table 2. Ethylamine Derivatives with Diverse Scaffolds

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Feature Bioactivity/Application
BD1008 N/A 387.34 Pyrrolidine, dichlorophenyl Sigma receptor antagonism
2-(1-Cyclohexenyl)ethylamine N/A 125.21 Cyclohexene substituent Morphinan intermediate
2-(3,4-Dimethoxyphenyl)-ethylamine N/A 195.26 Aryl dimethoxy group Alkaloid synthesis

Research Findings and Implications

  • Stereochemistry : The (R)-configuration in 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine may enhance enantioselective binding to targets like G-protein-coupled receptors, as seen in other chiral piperidine drugs .
  • Substituent Effects : Methoxy groups on piperidine improve metabolic stability compared to hydroxylated analogs (e.g., 2-(3,4-Dihydroxyphenyl)ethylamine), which are prone to oxidation .

Biological Activity

2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules, particularly in the context of neuropharmacology and cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxy group and an ethylamine chain. The structural formula can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

Where xx, yy, and zz correspond to the number of carbon, hydrogen, and nitrogen atoms respectively.

Research indicates that compounds similar to 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine may interact with various biological targets:

  • Muscarinic Acetylcholine Receptors : Piperidine derivatives have been noted for their ability to act as ligands for M3 muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and cancer progression .
  • Cholinesterase Inhibition : Compounds with similar structures have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important for neurodegenerative disorders like Alzheimer's disease .

Biological Activity Overview

The biological activity of 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine can be summarized in the following table:

Biological Activity Description Reference
Anticancer ActivityInduces apoptosis in cancer cell lines; potential as a chemotherapeutic agent.
Neuroprotective EffectsInhibits cholinesterase activity, enhancing acetylcholine levels in the brain.
Antioxidant PropertiesExhibits free radical scavenging activity, protecting cells from oxidative stress.

Case Studies

Several studies have investigated the biological effects of piperidine derivatives, including those structurally related to 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine:

  • Cancer Cell Apoptosis : A study demonstrated that a piperidine derivative induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapy agents like bleomycin. This suggests enhanced efficacy due to structural modifications that improve binding interactions with target proteins .
  • Alzheimer's Disease Models : Another investigation highlighted a compound with a similar piperidine structure that inhibited both AChE and BuChE, showing promise for dual-action therapies aimed at Alzheimer's disease. The study emphasized the role of piperidine moieties in enhancing brain bioavailability and therapeutic efficacy .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to confirm the methoxy group’s position and piperidine chair conformation. Key signals: methoxy protons at ~3.3 ppm and ethylamine protons at ~2.7 ppm .
  • X-ray Crystallography : If crystalline derivatives (e.g., HCl salts) are obtained, use SHELX programs for refinement to resolve absolute configuration .
  • Chiral HPLC : Validate ee using a Chiralcel® OD-H column with hexane/isopropanol mobile phase .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic Research Focus

  • Receptor Binding Assays : Screen for sigma receptor affinity (e.g., σ₁ or σ₂) using radiolabeled ligands like [³H]-(+)-pentazocine. A 3-methoxy group on piperidine enhances binding selectivity, as seen in analogs like NE-100 derivatives .
  • Functional Assays : Measure cAMP modulation in HEK293 cells transfected with target GPCRs to assess agonist/antagonist activity .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values and compare potency to reference compounds .

How does the (R)-3-methoxy substituent influence structure-activity relationships (SAR) in related piperidine-ethylamine derivatives?

Q. Advanced Research Focus

  • Steric Effects : The methoxy group at the 3-position restricts piperidine ring flexibility, favoring interactions with hydrophobic pockets in targets like sigma receptors. Replacements with bulkier groups (e.g., 3-ethyl) reduce affinity due to steric clashes .
  • Hydrogen Bonding : Methoxy oxygen can act as a hydrogen bond acceptor. Analogs lacking this group (e.g., 3-H-piperidine) show 10-fold lower activity in σ₁ binding assays .
  • Comparative Studies : Synthesize (S)-enantiomers and racemic mixtures to quantify enantiomer-specific effects. For example, (R)-configurations in NE-100 analogs exhibit 50x higher σ₁ affinity than (S)-forms .

How should researchers address contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

  • Purity Verification : Reanalyze batches for enantiomeric impurities (e.g., (S)-contaminants) via chiral HPLC. Even 2% impurity can skew σ₁/σ₂ selectivity ratios .
  • Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES) and temperature effects. For example, σ₁ binding is pH-sensitive, with higher affinity observed at pH 7.4 vs. 6.5 .
  • Metabolic Stability : Test for amine oxidation by liver microsomes. Ethylamine metabolites (e.g., aldehydes) may exhibit off-target activity .

What computational strategies predict the target engagement of 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with σ₁ receptor homology models (based on PDB: 5HK1). The methoxy group aligns with Tyr-173, while the ethylamine forms a salt bridge with Asp-126 .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
  • QSAR Modeling : Train models on piperidine-ethylamine analogs to predict logP and pKa, optimizing solubility for CNS penetration .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS Hazard Code H315/H319) .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent amine oxidation .
  • Waste Disposal : Neutralize with 1M HCl before incineration to avoid releasing volatile amines .

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